1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

This compound features a distinct N-(3,4,5-trimethoxyphenyl) appendage that shifts target binding compared to other N-aryl pyrazole sulfonamides. Minor structural changes cause orders-of-magnitude potency differences in tubulin, JNK, and RBM39 pathways—making this exact chemotype essential for reproducible SAR. Ideal for medicinal chemistry teams exploring triple-target mechanisms or circumventing resistance. High-purity research chemical for advanced studies.

Molecular Formula C14H19N3O5S
Molecular Weight 341.38 g/mol
CAS No. 902738-33-4
Cat. No. B3300537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide
CAS902738-33-4
Molecular FormulaC14H19N3O5S
Molecular Weight341.38 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C
InChIInChI=1S/C14H19N3O5S/c1-9-13(8-17(2)15-9)23(18,19)16-10-6-11(20-3)14(22-5)12(7-10)21-4/h6-8,16H,1-5H3
InChIKeyVMVJBCWLQREBBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide (CAS 902738-33-4): Procurement-Grade Chemical Identity and Research Classification


1,3-Dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide (CAS 902738-33-4) is a synthetic, small-molecule sulfonamide belonging to the pyrazole heterocycle class [1]. Its structure combines a pyrazole core bearing a sulfonamide linker with a 3,4,5-trimethoxyphenyl (TMP) ring system, a pharmacophore associated with tubulin and kinase enzyme targeting. This compound serves as a research chemical intended for laboratory use and is not currently described as an approved therapeutic agent [1].

Why Generic Substitution of 1,3-Dimethyl-pyrazole-4-sulfonamides is Scientifically Inadvisable


The substitution pattern on the pyrazole ring and the N-aryl sulfonamide moiety critically determines the three-dimensional conformation, electronic distribution, and target-binding profile of pyrazole-4-sulfonamides [1]. Simply interchanging 1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide with other N-aryl pyrazole sulfonamides (e.g., N-indolyl or N-phenyl variants) or altering the alkyl groups (e.g., 1-ethyl-5-methyl analogs) can dramatically shift activity from tubulin polymerization inhibition to RBM39 degradation or JNK kinase inhibition [2][3]. Minor structural modifications have been shown to result in orders-of-magnitude differences in target potency across these mechanistically distinct pathways, making the specific compound non-interchangeable with close analogs for reproducible research outcomes [2][3].

Quantitative Differentiation Evidence for 1,3-Dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide (CAS 902738-33-4)


Structural Distinction: 1,3-Dimethyl vs 1-Ethyl-5-Methyl Pyrazole Substitution Pattern

The target compound incorporates a symmetric 1,3-dimethyl substitution on the pyrazole core, in contrast to the closest commercially available analog, 1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide . This substitution difference results in a lower molecular weight (341.38 g/mol versus approximately 355.4 g/mol for the analog) and alters the electronic and steric properties of the core heterocycle . While direct experimental biological data are not available for either compound in permitted sources, the established Structure-Activity Relationships (SAR) of pyrazole-4-sulfonamides demonstrate that the nature and position of alkyl substituents on the pyrazole nitrogen profoundly influence target binding affinity and selectivity [1][2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Kinase Inhibition Potential: JNK Selectivity Profile of Pyrazole-4-sulfonamides

The pyrazole-4-sulfonamide scaffold, to which this compound belongs, has demonstrated potent and differential inhibition of c-Jun N-terminal kinases (JNKs). In a structurally related series of ethyl pyrazole-sulfonamides, compound 23d achieved an IC50 of 2 nM against JNK1, while compound 23c showed an IC50 of 57 nM against JNK2 [1]. This nanomolar potency and isoform selectivity is a hallmark of the pyrazole-4-sulfonamide class and is highly dependent on the substitution pattern of both the pyrazole core and the terminal aryl sulfonamide moiety [1]. The specific 1,3-dimethyl and 3,4,5-trimethoxyphenyl combination of CAS 902738-33-4 represents a unique, unexplored chemical space within this potent kinase inhibitor class.

Kinase Inhibition JNK Anti-inflammatory Anticancer

Antimitotic Potential: The 3,4,5-Trimethoxyphenyl (TMP) Fragment as a Tubulin Polymerization Inhibitor

The 3,4,5-trimethoxyphenyl (TMP) group is a privileged fragment for colchicine-site tubulin polymerization inhibitors. A structurally related TMP-bearing sulfonamide, compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide), exhibited strong inhibition of tubulin polymerization with an IC50 of 6.74 μM and concomitant antiproliferative activity against HeLa cells (IC50 = 1.34 μM) [1]. The target compound presents this validated pharmacophore on a pyrazole-4-sulfonamide scaffold, a combination not previously reported, which suggests potential for novel antimitotic activity profiles.

Tubulin Polymerization Microtubule Destabilizer Anticancer

Targeted Protein Degradation: RBM39 Degrader Potential of 1,3-Dimethylpyrazole-4-sulfonamides

The 1,3-dimethyl-pyrazole-4-sulfonamide core is explicitly claimed as a key substructure in a patent describing RBM39 protein degraders useful for cancer therapy [1]. The patent demonstrates that 1,3-dimethyl-N-(3-chloro-1H-indol-7-yl)-pyrazole-4-sulfonamide and its analogs are capable of inducing RBM39 degradation [1]. The sulfonamide nitrogen's linkage to a 3,4,5-trimethoxyphenyl group in CAS 902738-33-4 introduces a distinct electronic and steric environment compared to the indolyl or phenyl groups in the patent's exemplified compounds, offering a novel entry point for exploring the SAR of this emerging therapeutic mechanism.

Targeted Protein Degradation RBM39 Molecular Glue Antitumor

Carbonic Anhydrase Inhibition: A Secondary Pharmacology Profile for Pyrazole-4-sulfonamides

Pyrazole-based benzene sulfonamides have demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms linked to glaucoma, epilepsy, and cancer. In a 2023 study, compound 4k inhibited hCAII with an IC50 of 0.24 μM, compound 4j inhibited hCAIX with an IC50 of 0.15 μM, and compound 4g inhibited hCAXII with an IC50 of 0.12 μM [1]. The target compound, bearing a free sulfonamide linker and a TMP group, presents a new structural variant within this pharmacologically validated class, potentially offering distinct isoform selectivity profiles.

Carbonic Anhydrase Metalloenzyme Inhibition Antiglaucoma

Research Application Scenarios for 1,3-Dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide (CAS 902738-33-4) Based on Evidenced Differentiation


JNK Kinase Probe Design and Inflammatory Disease Modeling

As an unexplored analog within the pyrazole-4-sulfonamide class that has yielded nanomolar JNK inhibitors (e.g., JNK1 IC50 = 2 nM) [1], CAS 902738-33-4 is suitable for medicinal chemistry teams seeking to expand the SAR around the N-aryl sulfonamide terminus. Its 3,4,5-trimethoxyphenyl group introduces additional hydrogen-bonding capacity that could be exploited to enhance JNK isoform selectivity and improve physicochemical properties for in vivo proof-of-concept studies.

Microtubule-Destabilizing Agent Development for Chemoresistant Cancers

Given the established antimitotic activity of TMP-bearing sulfonamides (e.g., IC50 = 6.74 μM against tubulin polymerization and 1.34 μM against HeLa cells) [1], this compound offers a new scaffold for developing microtubule destabilizers. Its pyrazole core differentiates it from classic quinolinone sulfonamides, potentially circumventing existing resistance mechanisms (e.g., P-glycoprotein-mediated efflux) and providing a new chemical series for treating paclitaxel-resistant tumors.

RBM39 Molecular Glue Discovery and Splicing Biology Research

With the 1,3-dimethylpyrazole-4-sulfonamide core explicitly claimed as a privileged structure for RBM39 degradation [1], this compound is a valuable tool for chemical biology groups investigating splicing factor modulation. The unique N-(3,4,5-trimethoxyphenyl) appendage provides a distinct chemotype to probe the ternary complex interface between RBM39, DCAF15, and the E3 ligase machinery, potentially yielding degraders with differential activity in acute myeloid leukemia models.

Multi-Targeted Anticancer Agent Profiling Against Carbonic Anhydrase Isoforms

The sulfonamide moiety is a classic zinc-binding group for carbonic anhydrase inhibition, and pyrazole-based sulfonamides have achieved sub-micromolar potency against tumor-associated isoforms hCAIX (IC50 = 0.15 μM) and hCAXII (IC50 = 0.12 μM) [1]. Researchers investigating dual-targeting strategies (e.g., simultaneous CA and tubulin inhibition) can employ CAS 902738-33-4 as a starting point to evaluate whether the TMP-pyrazole-sulfonamide hybrid achieves synergistic anticancer effects in hypoxic tumor microenvironments.

Quote Request

Request a Quote for 1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.